Potassium tetrachloropalladate(II)

Overview

Description

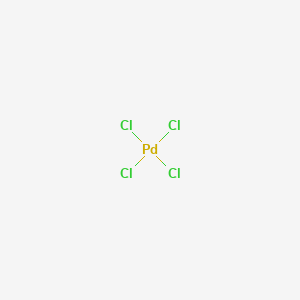

Potassium tetrachloropalladate(II) is a dark brown crystalline solid widely used as a palladium source in various fields such as catalysis, nanomaterial synthesis, and electronics . Its chemical formula is K₂PdCl₄, and it has a molecular weight of 326.43 g/mol . This compound is known for its versatility and effectiveness in numerous chemical reactions and applications.

Mechanism of Action

Target of Action

Potassium tetrachloropalladate(II) is a dark brown crystalline solid widely used as a Palladium (Pd) source in the field of catalysis, nanomaterial synthesis, and electronics . The primary targets of this compound are organic pollutants and certain biochemical pathways where it acts as a catalyst .

Mode of Action

The compound interacts with its targets by acting as a precursor to synthesize Pd nanoparticles . These nanoparticles then interact with organic pollutants and certain biochemical pathways, facilitating various reactions .

Biochemical Pathways

Potassium tetrachloropalladate(II) is used in the synthesis of semiconducting metal-containing polymers in which the polypyrrole backbone has a conformational energy minimum and is nearly planar . It also reacts with bis (dithiolates) to form metal-bis (dithiolates), which have applications in laser Q-switch materials, optical CD recording media, bar code material, and superconductivity .

Pharmacokinetics

It is known that the compound is soluble in water, methanol, and ethanol , which suggests that it could have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The action of Potassium tetrachloropalladate(II) results in the formation of Pd nanoparticles that can be used for the catalytic degradation of organic pollutants . It also aids in the formation of Pd-GO electrocatalyst in formic acid and ethanol oxidation . Furthermore, it is used to synthesize Pd–Pt alloy nanocrystals (NCs) with hollow structures by a galvanic replacement method with uniform Pd octahedral and cubic NCs as sacrificial templates .

Action Environment

The action of Potassium tetrachloropalladate(II) can be influenced by environmental factors. For instance, it is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Additionally, it is recommended to store the compound at room temperature in a cool and dark place to maintain its stability. It is also important to avoid contact with strong acids and ensure adequate ventilation during its use .

Biochemical Analysis

Biochemical Properties

Potassium Tetrachloropalladate(II) plays a significant role in biochemical reactions. It is used as a precursor to synthesize Pd nanoparticles for catalytic degradation of organic pollutants . It also interacts with the B6 vitamins pyridoxal, pyridoxine, and pyridoxamine in a 1:1 molar ratio .

Cellular Effects

It has been observed that it can influence cell function by participating in the catalytic degradation of organic pollutants .

Molecular Mechanism

The molecular mechanism of Potassium Tetrachloropalladate(II) involves its use as a precursor in the synthesis of Pd nanoparticles. These nanoparticles can then interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that it is used in the synthesis of semiconducting metal-containing polymers, which suggests that it may have long-term effects on cellular function .

Metabolic Pathways

It is used in the synthesis of Pd nanoparticles, which suggests that it may interact with various enzymes and cofactors .

Transport and Distribution

Given its use in the synthesis of Pd nanoparticles, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its role in the synthesis of Pd nanoparticles, it may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride with potassium chloride in an aqueous solution. The reaction typically occurs under mild conditions, and the product is obtained by crystallization .

Industrial Production Methods: In industrial settings, the production of potassium tetrachloropalladate(II) involves similar methods but on a larger scale. The process ensures high purity and yield, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions: Potassium tetrachloropalladate(II) undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of palladium.

Reduction: It can be reduced to metallic palladium.

Substitution: It participates in ligand exchange reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands like phosphines, amines, and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state palladium compounds.

Reduction: Metallic palladium.

Substitution: Various palladium complexes depending on the ligands used.

Scientific Research Applications

Potassium tetrachloropalladate(II) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Potassium tetrachloroplatinate(II): Similar in structure but contains platinum instead of palladium.

Sodium tetrachloropalladate(II): Contains sodium instead of potassium.

Uniqueness: Potassium tetrachloropalladate(II) is unique due to its high stability, ease of preparation, and effectiveness in a wide range of catalytic and synthetic applications. Its ability to form various palladium complexes makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name |

dipotassium;tetrachloropalladium(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2K.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCKLDWLSVFMGL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Pd-2](Cl)(Cl)Cl.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4K2Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14349-67-8 (Parent) | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red-brown crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Potassium tetrachloropalladate(II) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16882 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10025-98-6 | |

| Record name | Potassium palladium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladate(2-), tetrachloro-, potassium (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium tetrachloropalladate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.